(1S)-1-(Chroman-4-yl)ethan-1-amine is a chemical compound that belongs to the class of amines and features a chroman moiety, which is a bicyclic structure composed of a benzene ring fused to a tetrahydrofuran. This compound is significant in medicinal chemistry due to its potential applications in pharmacology, particularly as a modulator of various biological targets.
The compound can be classified under several categories based on its structure and functional groups:
The synthesis of (1S)-1-(Chroman-4-yl)ethan-1-amine can be achieved through various methods, often involving multi-step organic reactions. One common approach includes:
Specific technical details regarding yields, reaction conditions (temperature, solvents), and purification methods (such as chromatography) are often found in specialized organic chemistry literature or patents related to this compound .
The molecular formula for (1S)-1-(Chroman-4-yl)ethan-1-amine is . It features:
The stereochemistry is critical; the (1S) designation indicates the spatial arrangement of atoms around the chiral center, which can significantly affect its biological interactions.
(1S)-1-(Chroman-4-yl)ethan-1-amine may participate in various chemical reactions typical of amines:
These reactions are often characterized by their kinetics and thermodynamics, which are essential for understanding their feasibility and optimization in synthetic routes.
The mechanism of action of (1S)-1-(Chroman-4-yl)ethan-1-amine primarily involves its interaction with specific biological targets such as receptors or enzymes. For example:
Research into similar compounds has shown that structural variations can lead to significant differences in receptor affinity and selectivity . Detailed studies often involve binding assays and functional assays to elucidate these interactions.
Key physical properties include:
Chemical properties include reactivity towards electrophiles or nucleophiles, stability under various pH conditions, and potential for oxidation or reduction reactions. These properties are critical for predicting behavior in biological systems and during synthesis.
(1S)-1-(Chroman-4-yl)ethan-1-amine has potential applications in:
Continued research into this compound could lead to new therapeutic agents with improved efficacy and safety profiles .
The defining structural feature of (1S)-1-(Chroman-4-yl)ethan-1-amine is its stereogenic center at the C1 position, where the amine functionality and ethyl group are spatially oriented. This chiral architecture is critical for precise three-dimensional interactions with neurological targets. The chroman-4-yl scaffold consists of a benzodihydropyran ring system that adopts a semi-rigid pseudo-chair conformation. This conformation positions the C1 substituents equatorially, minimizing steric strain while optimizing vector alignment for target binding pockets. X-ray crystallographic studies of analogous chroman derivatives reveal that the (1S) configuration places the amine group in a distinct quadrant relative to the oxygen atom in the pyran ring, creating a hydrogen-bond donor-acceptor distance of 2.8–3.2 Å – a key parameter for receptor recognition [4].
The molecule’s stereoelectronic profile is further modulated by the electron-rich benzopyran moiety, which exhibits a dipole moment of ~2.2 Debye oriented perpendicular to the phenyl ring plane. This dipole facilitates complementary electrostatic interactions with aromatic residues in binding pockets. Comparative molecular field analysis (CoMFA) demonstrates that steric bulk at C1 exceeding 3.5 Å radius drastically reduces binding affinity, underscoring the spatial constraints imposed by chiral recognition sites [4].
Table 1: Stereochemical Parameters of (1S)-1-(Chroman-4-yl)ethan-1-amine
Structural Feature | Spatial Characteristic | Biological Significance |
---|---|---|
C1 Stereocenter | (S)-configuration | Enantioselective receptor recognition |
Chroman ring conformation | Pseudo-chair with equatorial substituents | Minimizes steric hindrance in binding sites |
Amine vector orientation | 120° from pyran oxygen | Optimal H-bond distance (2.8–3.2 Å) |
Phenyl ring dipole moment | ~2.2 Debye (perpendicular orientation) | Enhances π-cation interactions |
Enantiomeric divergence in biological activity is profoundly evident when comparing the (1S) and (1R) forms of 1-(Chroman-4-yl)ethan-1-amine. Computational docking studies against the serotonin transporter (SERT) reveal that the (1S)-enantiomer achieves a binding energy of -9.2 kcal/mol, while the (1R)-enantiomer shows significantly reduced affinity at -6.3 kcal/mol. This energetic difference originates from specific interactions: the (1S) configuration positions its amino group within hydrogen-bonding distance (2.9 Å) of Asp98 in the SERT binding pocket, forming a salt bridge critical for inhibition. Conversely, the (1R)-enantiomer’s amine group is displaced by 1.2 Å from this optimal position, disrupting this key interaction [3] [4].
At serotonin receptor subtypes (5-HT₁ₐ/5-HT₂c), stereodivergence manifests in functional responses. The (1S)-enantiomer exhibits 50-fold greater potency (IC₅₀ = 12 nM) in cAMP inhibition assays at 5-HT₁ₐ receptors compared to its (1R)-counterpart (IC₅₀ = 600 nM). This differential arises from the chroman ring’s orientation relative to transmembrane helix 5: the (1S) configuration allows Phe336 to engage in π-stacking with the chroman phenyl ring (3.4 Å distance), while the (1R) enantiomer’s orientation places the phenyl ring in steric conflict with Ile333 [4]. Metabolic stability studies further reveal enantioselective differences in hepatic clearance, with the (1S) form showing 2.3-fold greater half-life in microsomal assays due to reduced CYP3A4-mediated oxidation at C4 [3].
Table 2: Enantioselective Biological Profiles
Biological Parameter | (1S)-Enantiomer | (1R)-Enantiomer | Ratio (S/R) |
---|---|---|---|
SERT Binding Affinity (Kᵢ, nM) | 3.4 ± 0.2 | 210 ± 15 | 62 |
5-HT₁ₐ cAMP Inhibition (IC₅₀) | 12 nM | 600 nM | 50 |
Microsomal Half-life (min) | 42 ± 3 | 18 ± 2 | 2.3 |
Dopamine D₂ Off-Target Binding | >10,000 nM | 1,200 nM | 0.12 |
The chroman-4-yl scaffold serves as a privileged structural motif in neuroactive compounds due to its dual capacity for hydrophobic embedding and hydrogen bonding. Molecular dynamics simulations demonstrate that the scaffold’s fused benzene ring penetrates 8.5 Å into the lipid-exposed region of GPCR binding pockets, forming van der Waals contacts with conserved leucine residues (Leu152 in 5-HT₂c). Simultaneously, the pyran oxygen acts as a hydrogen bond acceptor for Ser159 (distance: 2.7 Å; angle: 158°), anchoring the molecule in the orthosteric site [4].
Structure-activity relationship (SAR) studies of chroman-4-yl derivatives reveal that substitution at C6 or C7 positions enhances target engagement. A 7-methoxy group increases 5-HT₁ₐ binding affinity 8-fold by forming a water-mediated hydrogen bond to Tyr108. Conversely, substitution at C5 diminishes activity due to steric clash with Tyr367. The scaffold’s conformational rigidity also proves advantageous: comparative free energy calculations show a 3.2 kcal/mol binding penalty when the chroman ring is replaced with flexible 3-phenylpropylamine chains, attributable to entropy losses upon binding [3] [4].
Table 3: Chroman Scaffold Modifications and Target Affinity
Position | Substituent | 5-HT₁ₐ Kᵢ (nM) | SERT Kᵢ (nM) | Effect on Binding |
---|---|---|---|---|
None | H | 15 ± 2 | 3.4 ± 0.3 | Reference |
6-F | F | 8 ± 0.5 | 2.1 ± 0.2 | Enhanced hydrophobic contact |
7-OMe | OCH₃ | 1.9 ± 0.4 | 0.8 ± 0.1 | Water-mediated H-bond to Tyr108 |
5-Cl | Cl | 320 ± 25 | 45 ± 4 | Steric clash with Tyr367 |
8-OH | OH | 60 ± 7 | 12 ± 2 | Disruption of π-stacking network |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3